REACTION_SMILES
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[CH2:1]1[CH:2]([OH:10])[CH2:3][c:4]2[cH:5][cH:6][cH:7][cH:8][c:9]21.[CH3:11][CH2:12][N:13]([CH2:14][CH3:15])[CH2:16][CH3:17].[CH3:18][S:19](=[O:20])(=[O:21])[Cl:22].[Cl:24][CH2:25][Cl:26].[OH2:23]>>[CH2:1]1[CH:2]([O:10][S:19]([CH3:18])(=[O:20])=[O:21])[CH2:3][c:4]2[cH:5][cH:6][cH:7][cH:8][c:9]21
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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OC1Cc2ccccc2C1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCN(CC)CC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CS(=O)(=O)Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Type
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product
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Smiles
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CS(=O)(=O)OC1Cc2ccccc2C1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |